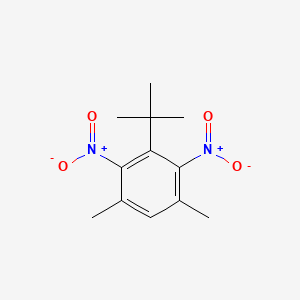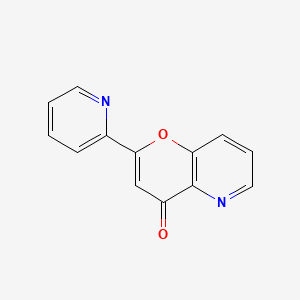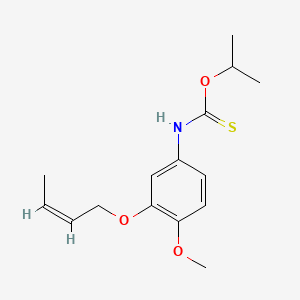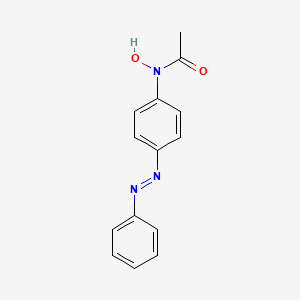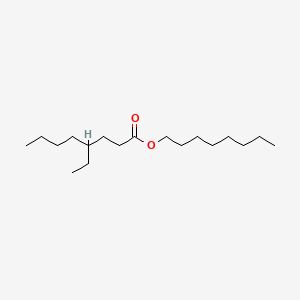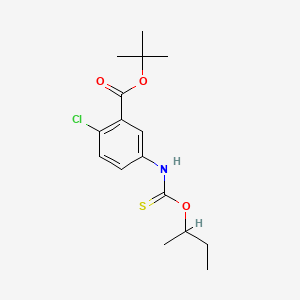
Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C16H22ClNO3S . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with various functional groups, including a chloro group, a thioxomethylamino group, and a 1,1-dimethylethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester typically involves multiple steps The starting material is often benzoic acid, which undergoes chlorination to introduce the chloro groupThe final step involves esterification with 1,1-dimethylethyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rates and minimize by-products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the thioxomethyl group.
Reduction: Reduction reactions can target the chloro group, converting it to a less reactive form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thioxomethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated derivatives.
Substitution: Products vary depending on the nucleophile used but often include substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thioxomethylamino group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The chloro group may enhance its binding affinity to certain molecular targets, while the ester group influences its solubility and bioavailability .
Comparison with Similar Compounds
- Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, propyl ester
Comparison: Compared to its similar compounds, Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl ester group. This group significantly influences its chemical properties, including its reactivity, solubility, and biological activity.
Properties
CAS No. |
165549-97-3 |
|---|---|
Molecular Formula |
C16H22ClNO3S |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
tert-butyl 5-(butan-2-yloxycarbothioylamino)-2-chlorobenzoate |
InChI |
InChI=1S/C16H22ClNO3S/c1-6-10(2)20-15(22)18-11-7-8-13(17)12(9-11)14(19)21-16(3,4)5/h7-10H,6H2,1-5H3,(H,18,22) |
InChI Key |
HGXBRTHPPOFHIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


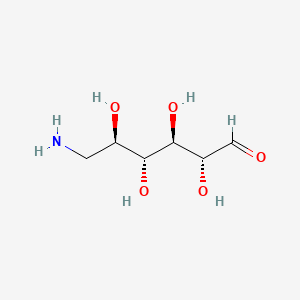
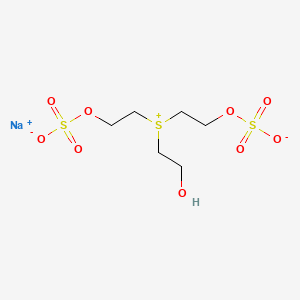
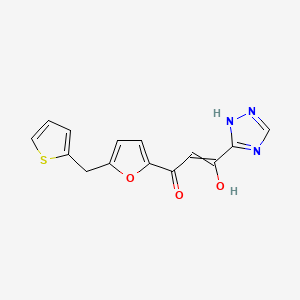
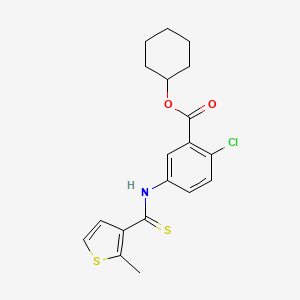
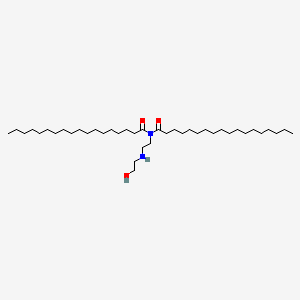

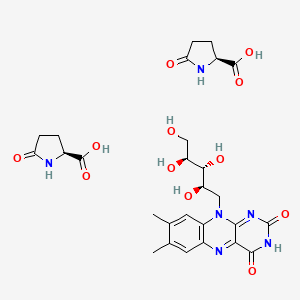

![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
